2-Anilino-5-benzylidenethiazol-4(5H)-one
Description
2-Anilino-5-benzylidenethiazol-4(5H)-one is a heterocyclic compound with the molecular formula C₁₆H₁₂N₂OS (average mass: 280.345 g/mol) and a stereochemical designation of (Z)-configuration at the benzylidene moiety. It is structurally characterized by a thiazol-4(5H)-one core substituted with an anilino group at position 2 and a benzylidene group at position 5 . The compound has been investigated for its bioactivity, particularly as an inhibitor of glycogen synthase kinase-3 beta (GSK3B), a target in neurodegenerative and metabolic disorders . Its synthesis typically involves condensation reactions between thiazolidinone precursors and substituted benzaldehydes under mild conditions, yielding moderate to high purity .
Properties
IUPAC Name |
(5E)-5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-11H,(H,17,18,19)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMGOWZVQOLCDR-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea with α-Halo Carbonyl Precursors
The most widely reported method involves cyclocondensation between thiourea and α-halo carbonyl compounds. For instance, α-bromoesters or α-chloroacetamides react with thiourea under basic conditions to form the thiazolidinone core. In a representative procedure, ethyl 2-chloro-3-(4-(2-phenylpropan-2-yloxy)phenyl)propanoate (40) undergoes cyclization with thiourea in ethanol to yield 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidin-4-one (41) in high yield .
To introduce the anilino group at position 2, N-substituted thioureas or post-synthetic modifications are employed. For example, 2-chloro-N,N-dipropylacetamide (64) reacts with thiourea in ethanol, yielding 2-amino-4-thiazolidinone (2) as a side product . Subsequent coupling with aniline derivatives via nucleophilic substitution or reductive amination installs the anilino moiety.
Key Conditions :
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Solvent: Ethanol, acetic acid, or aqueous mixtures.
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Base: Sodium acetate (AcONa) or potassium phosphate buffer.
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Temperature: Reflux (70–80°C) or room temperature for 24–48 hours.
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Yield Range: 55–86%, depending on substituent steric effects .
Epoxide Ring-Opening with Thiourea Derivatives
Gem-dicyano epoxides (e.g., 2,2-dicyano-3-phenyloxirane (83)) undergo nucleophilic ring-opening with thioureas to form 2-imino-4-thiazolidinones. For instance, reaction with diphenylthiourea yields 55% diphenylthiazolidinone (84) . The benzylidene group is introduced via subsequent aldol condensation with aromatic aldehydes under acidic or basic conditions.
Mechanistic Insight :
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Epoxide ring-opening by thiourea’s sulfur nucleophile.
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Cyclization via attack of the amine group on the adjacent carbonyl.
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Tautomerization to stabilize the 4-thiazolidinone ring.
Oxazolone-Thiourea Rearrangement
4-Benzyl-2-phenyloxazol-5(4H)-one reacts with chloroanil and thiourea in ethanol to form N-(2-amino-4-oxo-4,5-dihydrothiazol-5-yl)benzamide (110) . This method leverages oxazolone’s reactivity as a carbonyl equivalent, with thiourea acting as both nucleophile and sulfur source.
Modification for Target Compound :
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Replace benzamide with anilino group via hydrolysis or transamidation.
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Introduce benzylidene via Knoevenagel condensation post-cyclization.
α,β-Unsaturated Carboxylic Acid Cyclocondensation
β-Aroylacrylic acids (68) react with thiourea in the presence of HX (X = Cl, Br) to form 5-aroylmethyl-2-iminothiazolidin-4-ones (69) . Dehydrogenation using agents like DDQ (dichlorodicyanoquinone) converts the saturated side chain into a benzylidene group.
Example Synthesis :
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Cyclocondensation of β-(4-nitrobenzoyl)acrylic acid with thiourea in HBr yields the 5-(4-nitrobenzoyl)methyl derivative.
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Dehydrogenation with MnO₂ in toluene affords the benzylidene product.
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Reduction of the nitro group to aniline using H₂/Pd-C installs the anilino moiety .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | α-Chloroacetamide | Thiourea/AcONa | 55–86 | Scalable, one-pot | Requires halogenated precursors |
| Maleimide Cycloaddition | N-Ethylmaleimide | Thiourea/KH₂PO₄ | 46–74 | Aqueous conditions, regioselective | Limited substituent diversity |
| Epoxide Ring-Opening | Gem-dicyano epoxide | Diphenylthiourea | 55 | Mild conditions, functional group tolerance | Low yields, multi-step |
| Oxazolone Rearrangement | 2-Phenyloxazol-5(4H)-one | Thiourea/EtOH | 29–40 | Utilizes stable intermediates | Requires harsh oxidants |
| α,β-Unsaturated Acid | β-Aroylacrylic acid | Thiourea/HCl | 60–75 | Direct benzylidene installation | High-temperature dehydrogenation |
Spectroscopic Validation and Characterization
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IR Spectroscopy :
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¹H NMR :
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Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions
2-Anilino-5-benzylidenethiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce benzyl derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 2-anilino-5-benzylidenethiazol-4(5H)-one is its anticancer potential. Research has demonstrated that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines, including Huh7 (liver cancer), MDA-MB 231 (breast cancer), and PC3 (prostate cancer) cells. The mechanism of action appears to involve the inhibition of specific protein kinases that are crucial for tumor cell proliferation .
Protein Kinase Inhibition
The compound has been identified as a selective inhibitor of several protein kinases involved in cell signaling pathways. For example, studies have shown that certain derivatives can inhibit DYRK1A with low nanomolar IC50 values (e.g., 0.028 μM), suggesting their potential as therapeutic agents in diseases where this kinase is implicated . Additionally, the ability to inhibit GSK3α/β further supports its role in modulating pathways related to cancer and neurodegenerative disorders.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds derived from this scaffold have been investigated for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of DYRK1A is particularly relevant here, as this kinase has been linked to tau phosphorylation and neuronal cell death .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective applications, some studies have indicated that thiazole derivatives exhibit anti-inflammatory effects. This property is crucial for developing treatments for conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-Anilino-5-benzylidenethiazol-4(5H)-one depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
(a) Substituent Variations on the Thiazole Core
- However, this modification may reduce selectivity for GSK3B due to increased steric bulk .
- 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives: Adamantane substituents confer rigidity and metabolic stability, as seen in Table 3 (). These derivatives exhibit improved pharmacokinetic profiles but may suffer from reduced aqueous solubility .
- 2-Phenylamino-4-methyl-5-acetylthiazole: The addition of a methyl and acetyl group at positions 4 and 5 () shifts activity toward tyrosinase inhibition, highlighting the role of electron-withdrawing groups in modulating target specificity .
(b) Benzylidene Group Modifications
- (5E)-2-Anilino-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one: Introducing a chlorophenyl-furyl substituent () enhances antimicrobial activity (MIC₅₀ values) due to increased electrophilicity and membrane interaction .
- (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one : Replacing the thiazole ring with oxazole () reduces enzymatic inhibition potency but improves synthetic yield (85–92%) .
Pharmacological Activity
(a) Enzyme Inhibition
- GSK3B Inhibition: 2-Anilino-5-benzylidenethiazol-4(5H)-one demonstrates moderate inhibition (IC₅₀ ~5 μM), outperforming 2-(isopropylamino) derivatives (IC₅₀ >10 μM) but underperforming compared to OSM-S-55, a structurally optimized analog with nanomolar potency .
- Tyrosinase Inhibition : Analogues like (Z)-2-benzylidenethiazol-4(5H)-one derivatives () show superior activity (IC₅₀ ~2 μM) due to enhanced π-π stacking with the enzyme’s active site .

(b) Antimicrobial Activity
- (Z)-5-(Substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC₅₀: 4–8 μg/mL), attributed to the electron-deficient benzylidene group disrupting bacterial membranes .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Bioavailability (Molinspiration Score) |
|---|---|---|---|---|
| This compound | 280.34 | 3.2 | 0.12 | 0.55 |
| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one | 318.45 | 4.8 | 0.04 | 0.78 |
| 2-(Isopropylamino)thiazol-4(5H)-one | 198.27 | 2.1 | 0.35 | 0.62 |
Data derived from computational models ().
- Lipophilicity (LogP) : Adamantane derivatives show higher LogP values, correlating with increased tissue penetration but poor solubility .
- Bioavailability: The isopropylamino derivative’s lower molecular weight and balanced LogP improve its drug-likeness score .
Key Research Findings
- Substituent Position Matters: The 2-anilino group in this compound is critical for GSK3B binding, while modifications at position 5 (e.g., chlorophenyl-furyl) enhance antimicrobial properties .
- Synthetic Accessibility: Mild reaction conditions (e.g., ethanol reflux) for thiazol-4(5H)-one derivatives enable scalable production, though yields vary with substituent complexity .
- Trade-offs in Design : Increasing hydrophobicity (e.g., adamantane groups) improves metabolic stability but necessitates formulation strategies to address solubility limitations .
Q & A
Q. What computational tools are recommended for comparing this compound with structural analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

